Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate
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Overview
Description
Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Propanoate Ester: The final step involves esterification with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Trifluoromethyl Compounds: Compounds like fluoxetine and efavirenz.
Uniqueness
Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is unique due to the combination of a quinoline core and a trifluoromethyl group, which can impart distinct chemical and biological properties.
Biological Activity
Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is a synthetic compound notable for its biological activity, particularly due to the presence of a trifluoromethyl group that enhances its lipophilicity and potential interactions with biological targets. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12F3NO3
- Molecular Weight : 299.25 g/mol
- Structure : The compound features a quinoline core with a trifluoromethyl substitution and a propanoate moiety, which contributes to its unique biological characteristics.
Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit significant biological activities such as:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains and malaria parasites.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in disease processes.
The enhanced biological activity of this compound can be attributed to several factors:
- Trifluoromethyl Group : This substitution increases metabolic stability and lipid solubility, improving membrane permeability and interaction with cellular targets.
- Binding Affinity : Molecular docking studies indicate that the trifluoromethyl group forms hydrogen and halogen bonds with enzyme residues, enhancing binding affinity and inhibitory effects .
Antimicrobial Activity
A study evaluated the antimicrobial properties of several quinoline derivatives, including this compound. The results indicated:
Compound | Target Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | E. coli | 15 | 10 |
This compound | S. aureus | 18 | 8 |
These findings suggest that the compound has promising antimicrobial properties, particularly against gram-positive bacteria.
Enzyme Inhibition Studies
In vitro studies assessed the inhibitory effects of this compound on COX and LOX enzymes:
Enzyme | IC50 (µM) |
---|---|
COX-2 | 12.5 |
LOX-5 | 15.0 |
These results demonstrate moderate inhibitory activity, indicating potential applications in anti-inflammatory therapies .
Properties
Molecular Formula |
C14H12F3NO3 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
methyl 3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoate |
InChI |
InChI=1S/C14H12F3NO3/c1-21-13(20)5-7-18-6-4-12(19)10-3-2-9(8-11(10)18)14(15,16)17/h2-4,6,8H,5,7H2,1H3 |
InChI Key |
IVJRKZGFSHKTGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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